molecular formula C5H2BrCl2N B2712870 2-Bromo-3,4-dichloropyridine CAS No. 1807009-26-2

2-Bromo-3,4-dichloropyridine

Cat. No. B2712870
CAS RN: 1807009-26-2
M. Wt: 226.88
InChI Key: FYLWOYZFLSMHMR-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dichloropyridine is a chemical compound with the molecular formula C5H2BrCl2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a molecular weight of 226.89 .


Synthesis Analysis

The synthesis of 2-Bromo-3,4-dichloropyridine and similar compounds often involves the use of organolithium reagents . For instance, the Suzuki–Miyaura cross-coupling reaction of heteroaryl polyhalides with aryl boronates is a common approach . This method is widely used due to the wide range of methods available for the preparation of both reaction partners, the versatility and functional group compatibility of these methods, and the general stability, low toxicity, ease of handling, and commercial availability of the reaction partners .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3,4-dichloropyridine can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory . These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) of the compound . The time-dependent DFT approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-3,4-dichloropyridine often involve site-selective Suzuki–Miyaura coupling of heteroaryl halides . The site-selectivity of these reactions is influenced by factors such as the intrinsic polarities of the ring carbons .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3,4-dichloropyridine can be analyzed using various methods. For instance, the UV-visible spectrum of the compound can be calculated in the gas phase and for different solvents using the time-dependent DFT approach . The thermodynamic functions of the compound can also be reported using spectroscopic data .

Safety and Hazards

2-Bromo-3,4-dichloropyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

Future research on 2-Bromo-3,4-dichloropyridine could focus on further understanding its reactivity patterns and exploring its potential applications in various fields. For instance, the alternative metalation of 2,5-dichloropyridine at the 4- or 6-position and of 3,4-dichloropyridine at the 2- or 5-position could be investigated .

properties

IUPAC Name

2-bromo-3,4-dichloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-5-4(8)3(7)1-2-9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLWOYZFLSMHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,4-dichloropyridine

Synthesis routes and methods

Procedure details

A solution of lithium diisopropylamide (7.0 mL, 2.0 M heptane/THF, 14.0 mmol) was added to a solution of 3,4-dichloropyridine (1.88 g, 12.7 mmol) and anhydrous THF (30 mL) at −78° C. under N2. After 1 h, bromine (0.71 mL, 14.0 mmol) was added. After an additional 30 min, the reaction was allowed to warm to rt and maintained for 30 min. The mixture was poured into water, extracted with EtOAc, dried, filtered, concentrated, and purified by silica gel chromatography (0→30% EtOAc/hexanes) to give 2-bromo-3,4-dichloropyridine after recrystallization from methanol. MS (ESI): 225.9.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.71 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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